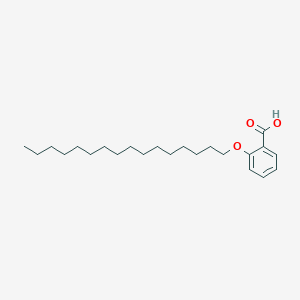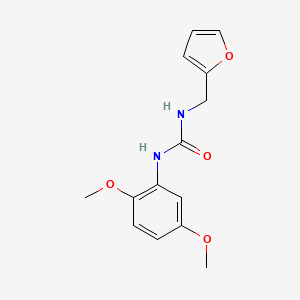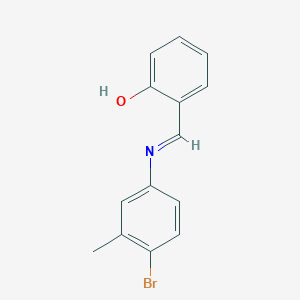
2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID: is an organic compound with the molecular formula C16H14N2O3 . It is known for its unique structure, which combines an anthranilic acid moiety with a benzylidene group substituted with an acetamido group. This compound is of interest in various fields of research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID typically involves the condensation reaction between anthranilic acid and 4-acetamidobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the acetamido group.
Substitution: New compounds with different functional groups replacing the acetamido group.
Scientific Research Applications
Chemistry: N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID is used as a starting material in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a model compound for studying the interactions of similar molecules with biological systems .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability .
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group and the anthranilic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Anthranilic Acid: Shares the anthranilic acid moiety but lacks the benzylidene and acetamido groups.
4-Acetamidobenzaldehyde: Contains the acetamido group but lacks the anthranilic acid moiety.
N-Benzylideneaniline: Contains the benzylidene group but lacks the acetamido group.
Uniqueness: N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID is unique due to its combination of the anthranilic acid moiety with a benzylidene group substituted with an acetamido group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
71937-03-6 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-[(4-acetamidophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C16H14N2O3/c1-11(19)18-13-8-6-12(7-9-13)10-17-15-5-3-2-4-14(15)16(20)21/h2-10H,1H3,(H,18,19)(H,20,21) |
InChI Key |
XYBYGKBBTCVGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)






![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)


